molecular formula C11H13NO2 B1392385 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1219948-68-1

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone

Cat. No.: B1392385
CAS No.: 1219948-68-1
M. Wt: 191.23 g/mol
InChI Key: CGQDBZDPLMRGIP-UHFFFAOYSA-N
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Description

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is available in different salt forms, including a hydrochloride salt (CAS 1956382-39-0) with a molecular weight of 227.69 g/mol . The azetidine ring is a significant structural motif in medicinal chemistry, known for its contribution to the pharmacokinetic and physicochemical properties of molecules . This specific structure, featuring an acetophenone moiety linked to an azetidine ring, suggests its potential utility as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers may employ this compound in the development of novel therapeutic agents or as a precursor for more complex molecules. As a precaution, the hydrochloride salt of a related structural analog is classified with the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Safe laboratory practices, including the use of personal protective equipment, should always be followed when handling this material. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(azetidin-3-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDBZDPLMRGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxyazetidine Derivatives

A common precursor is 1-benzhydryl-3-hydroxyazetidine hydrochloride, which can be prepared by established methods such as those described by Anderson & Lok (patent EP0131435B1). This intermediate is crucial for subsequent functionalization steps.

  • The hydroxy group on the azetidine ring is activated by conversion to a mesylate (methanesulphonyloxy) derivative using methanesulphonyl chloride in the presence of a tertiary base like triethylamine in toluene at low temperature (4–12°C).
  • The mesylate intermediate is then reacted with substituted phenols to form the azetidinyloxy ether linkage.

Formation of Phenoxyazetidine Ether

The key step involves nucleophilic substitution of the mesylate intermediate with a phenol derivative, such as 2-hydroxyacetophenone (which contains the ethanone group at the 1-position of the phenyl ring). This reaction is typically conducted in a biphasic system with:

  • Toluene as the organic solvent.
  • Sodium hydroxide and water to maintain basic conditions.
  • Phase transfer catalysts like tetrabutylammonium bromide to facilitate the reaction.

The mixture is heated to reflux under nitrogen for several hours (e.g., 2.5 hours) to ensure complete conversion.

Isolation and Purification

  • After reaction completion, the organic layer is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.
  • The crude product is subjected to crystallization, often from isopropanol-water mixtures, to yield the pure 1-[2-(3-azetidinyloxy)phenyl]-1-ethanone.
  • The product typically exhibits melting points in the range of 82.5–84°C, consistent with literature data.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Mesylation of 1-benzhydryl-3-hydroxyazetidine hydrochloride Methanesulphonyl chloride, triethylamine (2 eq) Toluene 4–12°C 1 hour ~100% (theoretical) TLC monitoring confirms completion
Nucleophilic substitution with 2-hydroxyacetophenone phenol Sodium hydroxide, tetrabutylammonium bromide (catalyst) Toluene/water biphasic Reflux (~110°C) 2.5 hours 86.6% Vigorous stirring under N2 atmosphere
Purification Crystallization from isopropanol/water - Ambient Overnight - Slight contamination possible; NMR used

Alternative Synthetic Routes and Considerations

  • Hydrogenolysis of diphenylmethyl-protected azetidines using palladium on carbon in protic solvents (methanol or ethanol) with triethylamine can be employed to deprotect azetidine intermediates before ether formation.
  • The use of aprotic solvents such as toluene during substitution steps helps in maintaining the stability of azetidine and phenoxy intermediates.
  • Washing with aprotic solvents can remove by-products like diphenylmethane formed during deprotection steps.

Research Findings and Analytical Data

  • The azetidinyloxy linkage formation is confirmed by ^1H NMR spectroscopy, showing characteristic shifts corresponding to azetidine protons and aromatic signals.
  • Melting point data (82.5–84°C) aligns with reported values for the pure compound.
  • The reaction conditions are optimized to minimize side reactions and maximize yield, with phase transfer catalysis playing a critical role.
  • The synthetic approach is scalable and reproducible, suitable for further biological evaluation or pharmaceutical development.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
1. Azetidine hydroxy compound synthesis 1-benzhydryl-3-hydroxyazetidine hydrochloride, triethylamine Precursor for mesylation
2. Mesylation Methanesulphonyl chloride, triethylamine, toluene Activated azetidine mesylate
3. Ether formation 2-hydroxyacetophenone, NaOH, tetrabutylammonium bromide, toluene/water Formation of azetidinyloxyphenyl ethanone
4. Purification Crystallization from isopropanol/water Pure this compound

This detailed preparation method, supported by patent literature (EP0131435B1) and corroborated by experimental protocols, provides a robust pathway to synthesize this compound with high purity and yield. The use of mesylate intermediates and phase transfer catalysis are critical for efficient ether bond formation between the azetidine moiety and the phenyl ethanone substrate.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets. The azetidinyloxy group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl ring and ethanone moiety may also contribute to the compound’s overall activity by facilitating binding to target sites and enhancing its stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Findings References
This compound Azetidine ring, phenoxy-ethanone Potential scaffold for drug design due to azetidine’s conformational rigidity.
1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone Azetidine + boron-containing dioxaborinane ring Explored in therapeutic applications; boron moiety may enhance binding to biological targets.
1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone Pyrrolidine (5-membered ring) + piperazine Bioactive small molecule; pyrrolidine offers flexibility vs. azetidine’s rigidity.
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone Ferrocene (redox-active) + ethynyl linker Electrocatalytic sensors for amino acids (e.g., cysteine, tryptophan); ferrocene enables redox activity.
2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-ethanone Piperidine + halogen substituents (Cl, CF₃) Analgesic activity; trifluoromethyl group enhances metabolic stability.
1-(3,4,5,6-Tetrahydro-2-pyridyl)-1-ethanone Tetrahydropyridine (6-membered ring) Aroma compound (popcorn-like scent); structural similarity to 2-acetyl-1-pyrroline.
Desmosdumotin C derivatives Chlorinated phenyl + methoxy groups Antitumor activity; halogen and methoxy groups modulate cytotoxicity and solubility.

Key Comparative Insights

Tetrahydropyridine: Aromaticity and larger ring size contribute to stability in aroma compounds, unlike azetidine’s strain-driven reactivity .

Electrochemical vs. Pharmaceutical Applications Ferrocene-containing analogs (e.g., 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone) excel in sensor technology due to redox activity , whereas azetidine-based compounds are more likely to be explored for therapeutic applications .

Substituent Effects

  • Halogen (Cl, CF₃) and methoxy groups in piperidine/Desmosdumotin derivatives improve bioactivity and metabolic stability . The azetidine analog’s ether linkage may enhance hydrogen-bonding interactions in drug-receptor binding.

Boron-Containing Derivatives The dioxaborinane moiety in 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone introduces boron’s unique reactivity, useful in protease inhibition or as a neutron capture agent in cancer therapy .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound C₁₁H₁₃NO₂ 191.23 Not reported Moderate in DMSO
1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone C₂₀H₁₆FeO 336.19 125–127 High in organic solvents
2-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-ethanone C₁₄H₁₅ClF₃NO₂ 329.73 285 ± 2 Soluble in DMSO, EtOH

Biological Activity

1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone, also known as 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, is a compound that has garnered interest due to its potential biological activities. The azetidine ring in its structure is known for contributing to various pharmacological properties. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its therapeutic potential based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2C_{11}H_{13}NO_2. The compound features an azetidine moiety linked to a phenyl group through an ether bond. This unique structure may enhance its biological activity compared to other compounds lacking the azetidine component.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with azetidine derivatives. The process can be optimized through various methods, including microwave-assisted synthesis or conventional reflux techniques. Characterization is usually performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that azetidinones can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis , Staphylococcus aureus , and Bacillus subtilis . The effectiveness against gram-positive bacteria is often higher than against gram-negative strains, which may be attributed to differences in cell wall structure.

Case Studies

A study conducted by Wang et al. (2009) explored the cholesterol absorption inhibitory action of various azetidinones and highlighted their potential in treating metabolic disorders . Additionally, another investigation into the anti-tubercular activity of azetidinones revealed that certain derivatives exhibited comparable efficacy to standard treatments, indicating their therapeutic promise .

Data Table: Biological Activity Overview

Activity Type Tested Strains/Conditions Results
AntimicrobialMycobacterium tuberculosisInhibition observed at low concentrations
Staphylococcus aureusSignificant antibacterial activity noted
Bacillus subtilisEffective against gram-positive bacteria
Escherichia coliNo significant inhibition detected
Anti-inflammatoryCarrageenan-induced paw edema in ratsPotential reduction in edema observed

Q & A

Q. What are the common synthetic routes for 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone, and how can reaction conditions be optimized?

The synthesis typically involves introducing the azetidine ring and ethanone group onto the phenyl backbone. A two-step approach is often employed:

Friedel-Crafts acylation to attach the ethanone group to the aromatic ring using acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Azetidine functionalization via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency during azetidine ring formation .

Q. Key Optimization Parameters :

  • Temperature control (e.g., 0–5°C for acylation to minimize side reactions).
  • Catalyst stoichiometry (e.g., 1.2 equivalents of AlCl₃ for Friedel-Crafts).
  • Solvent selection (e.g., dichloromethane for acylation, DMF for azetidine coupling).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR :
    • A singlet at δ 2.6 ppm (3H) corresponds to the ethanone methyl group.
    • Peaks between δ 3.5–4.0 ppm (4H) confirm the azetidine ring protons.
    • Aromatic protons appear as a multiplet at δ 6.8–7.5 ppm .
  • IR :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of ethanone).
    • Bands at 1100–1250 cm⁻¹ (C-O-C from azetidinyloxy group) .

Validation : Compare experimental data with reference spectra from PubChem or NIST Chemistry WebBook .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in X-ray diffraction (XRD) data (e.g., bond-length variations or disorder in the azetidine ring) may arise from:

  • Crystal twinning : Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Thermal motion artifacts : Collect high-resolution data (<1.0 Å) and apply anisotropic displacement parameters.
  • Validation tools : Check using PLATON or Mercury to identify outliers in geometry .

Example : A study resolved azetidine ring disorder by refining two conformers with occupancy ratios of 70:30, supported by SHELXPRO .

Q. What computational methods predict the reactivity of the azetidine ring in this compound?

  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the azetidine oxygen.
    • Basis set: B3LYP/6-31G(d) for geometry optimization.
    • Solvent effects: Include PCM models for reactions in polar solvents .
  • Molecular Dynamics (MD) : Simulate ring-opening reactions under acidic conditions to study protonation pathways .

Q. How do steric and electronic effects influence the compound’s biological activity?

  • Steric Effects : Bulky substituents on the phenyl ring reduce binding affinity to enzymes (e.g., cytochrome P450).
  • Electronic Effects : Electron-withdrawing groups (e.g., -F) on the phenyl ring enhance electrophilicity, increasing reactivity in nucleophilic environments .

Q. Methodology :

  • SAR Studies : Synthesize derivatives with substituents at the 3- and 5-positions of the phenyl ring.
  • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorescence polarization .

Q. What strategies mitigate instability of the azetidine ring during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.
  • pH Control : Buffer solutions (pH 6–7) reduce ring-opening reactions.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/w to prevent oxidative degradation .

Methodological Notes

  • Key References : SHELX for crystallography , PubChem/NIST for spectral data , and DFT for computational modeling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone
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1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone

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